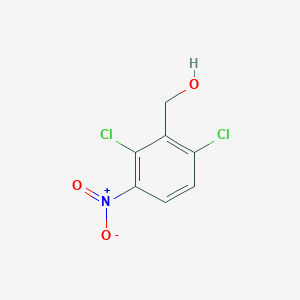
1-(2,2,2-Trifluoroethyl)piperidin-4-amine
Vue d'ensemble
Description
1-(2,2,2-Trifluoroethyl)piperidin-4-amine is a chemical compound with the empirical formula C7H13F3N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is solid in form .
Molecular Structure Analysis
The InChI code for 1-(2,2,2-Trifluoroethyl)piperidin-4-amine is1S/C7H13F3N2/c8-7(9,10)5-12-3-1-6(11)2-4-12/h6H,1-5,11H2 . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
1-(2,2,2-Trifluoroethyl)piperidin-4-amine is a solid compound . Its molecular weight is 182.19 . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database.Applications De Recherche Scientifique
Organic Synthesis Intermediate
“1-(2,2,2-Trifluoroethyl)piperidin-4-amine” is often used as an intermediate in organic synthesis . It plays a crucial role in the synthesis of various organic compounds due to its ability to promote chemical reactions .
Pharmaceutical Applications
In the pharmaceutical field, this compound is widely used . It’s involved in the synthesis of various drugs, contributing to their chemical structure and enhancing their effectiveness.
Acaricide Development
The compound has been used in the development of novel acaricides . For instance, it was used in the synthesis of HNPC-A188, a novel acaricide that exhibits excellent acaricidal activity .
Pesticide Development
“1-(2,2,2-Trifluoroethyl)piperidin-4-amine” has potential applications in the development of pesticides . Its derivatives have shown excellent bioactivity, making it a promising candidate for pesticide development .
Fluoroalkyl Sulfur Group Applications
The compound contains a fluoroalkyl sulfur group, which is a key component of some pesticides used to control mites on plants . This group can greatly improve the lipophilic pharmacokinetic properties of drug molecules .
Migraine Treatment Research
There is ongoing research into the use of trifluoroethyl group-containing compounds in the treatment of migraines . While “1-(2,2,2-Trifluoroethyl)piperidin-4-amine” itself may not be directly used in migraine treatment, its trifluoroethyl group could contribute to the development of new migraine medications .
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . The hazard statements associated with it are H302 - H410, indicating that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects . The precautionary statements are P273 - P301 + P312 + P330, advising to avoid release to the environment and to call a poison center or doctor if feeling unwell .
Mécanisme D'action
Target of Action
It is often used as a building block in the synthesis of various pharmaceutical compounds .
Biochemical Pathways
The compound’s role as a building block suggests it may be involved in a wide range of biochemical reactions, depending on the specific compounds it is used to synthesize .
Result of Action
As a building block in pharmaceutical synthesis, the effects of this compound would largely depend on the specific drugs it is used to create .
Propriétés
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-6(11)2-4-12/h6H,1-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGAYYBQGNJNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585537 | |
| Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |
CAS RN |
187217-99-8 | |
| Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


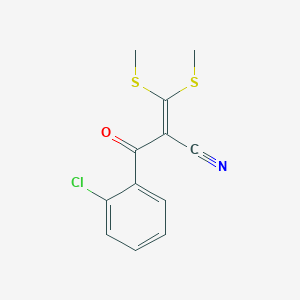
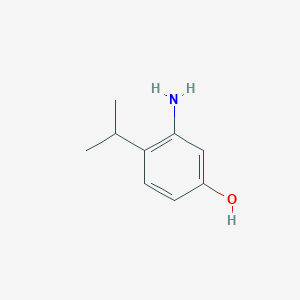

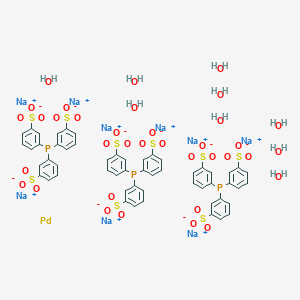
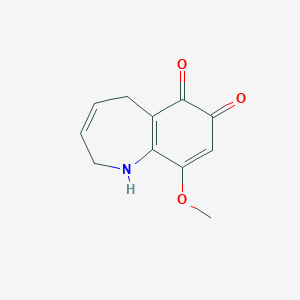
![Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B67471.png)


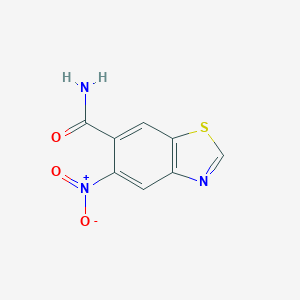
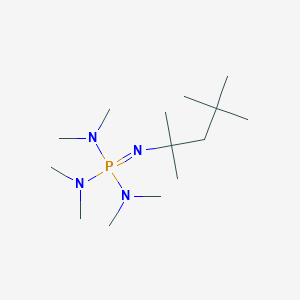
![5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B67482.png)
![3-[(3-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B67484.png)
